(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Description
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 134575-13-6) is a bicyclic amine derivative with a hydroxylmethyl substituent at the 6-position of the 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . The compound is characterized by its rigid bicyclic structure, which enhances stereochemical stability and influences its pharmacokinetic properties. It is commonly used as a chiral building block in medicinal chemistry for synthesizing inhibitors targeting enzymes such as mutant isocitrate dehydrogenase (IDH) and bromodomain-containing proteins (BET) . The compound’s boiling point is reported as 202.5±13.0 °C, and it is typically stored at room temperature (RT) under dry conditions .
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOQZPGFXHQMW-XEAPYIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577255, DTXSID401231753 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-13-6, 827599-22-4 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloaddition and Thermolysis for Bicyclic Framework Formation
The foundational step in synthesizing the azabicyclo[3.1.0]hexane core involves a [3+2] cycloaddition between ethyl diazoacetate and N-benzylmaleimide. This reaction, conducted in anhydrous ether, produces the tricyclic intermediate S-1 (ethyl (1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate) with high stereoselectivity . Subsequent thermolysis of S-1 at elevated temperatures (120–140°C) induces nitrogen extrusion, yielding the strained bicyclic lactam S-2 (ethyl (1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate) .
Key Reaction Parameters:
-
Solvent: Anhydrous diethyl ether (cycloaddition); toluene (thermolysis)
-
Temperature: 0–5°C (cycloaddition); reflux (thermolysis)
This step establishes the bicyclo[3.1.0]hexane skeleton and introduces the benzyl group as a protective moiety for the nitrogen atom.
Reductive Transformation to Benzyl-Protected Intermediate
The lactam and ester functionalities in S-2 are reduced sequentially to generate the hydroxymethyl-substituted intermediate. Early methods employed lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), but scalability issues and moderate yields (50–60%) prompted the adoption of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) .
Improved Reductive Protocol:
-
Reagent: Red-Al (6 equiv, 65% w/w in toluene)
-
Solvent: THF
-
Conditions: Ambient temperature, 12–18 hours
-
Yield: 90% for ((1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
This reduction step concurrently cleaves the lactam carbonyl and reduces the ester to a primary alcohol, preserving the bicyclic structure’s stereochemistry.
Comparative Analysis of Synthetic Routes
The table below contrasts the traditional LiAlH4-mediated reduction with the optimized Red-Al protocol:
| Parameter | LiAlH4 Method | Red-Al Method |
|---|---|---|
| Reagent Cost | Low | Moderate |
| Reaction Time | 24–48 hours | 12–18 hours |
| Yield | 50–60% | 90% |
| Byproduct Formation | Significant (Al salts) | Minimal |
| Scalability | Poor | Excellent |
The Red-Al route outperforms traditional methods in efficiency and practicality, making it the preferred industrial-scale approach .
Critical Considerations in Process Optimization
Stereochemical Control:
The thermolysis step dictates the exo/endo configuration of the bicyclic system. Strict temperature control during nitrogen extrusion ensures exclusive formation of the exo isomer, which is critical for subsequent reductions .
Solvent Selection:
-
Cycloaddition: Ether’s low polarity favors cycloaddition kinetics.
-
Reduction: THF’s coordinating ability enhances Red-Al’s reactivity, preventing side reactions .
Impurity Profiling:
Residual benzyl groups or over-reduction products (e.g., methylene derivatives) are monitored via HPLC and ¹H NMR to ensure >97% purity .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Hydroxymethyl vs. Methyl (N-substituent): The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility and target engagement (e.g., in IDH1 inhibitors) . In contrast, the methyl group in [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol increases lipophilicity but reduces polarity, limiting its utility in aqueous biological systems .
- Benzyl Substituent: The benzyl group in rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol introduces steric bulk and aromaticity, which may improve binding to hydrophobic pockets in enzymes or receptors. However, this modification also increases toxicity risks (e.g., H315/H319 hazards) .
Stereochemical Impact
- The rel-(1R,5S,6r) configuration in some analogs (e.g., rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol) results in distinct spatial arrangements compared to the (1R,5S,6R) isomer. This difference can drastically alter binding affinities, as seen in BET inhibitors where stereochemistry governs BD1/BD2 selectivity .
Biological Activity
The compound (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol , with CAS number 134575-13-6, is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 113.16 g/mol
IUPAC Name: [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Purity: 97%
The biological activity of This compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).
- Cholinergic Activity: The compound exhibits significant affinity for nicotinic acetylcholine receptors, which are crucial for synaptic transmission and neuroplasticity.
- Dopaminergic Effects: Preliminary studies suggest that it may influence dopaminergic pathways, potentially impacting mood and cognitive functions.
Pharmacological Studies
Recent pharmacological studies have highlighted several key findings regarding the biological activity of this compound:
- Neuroprotective Effects: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
- Analgesic Properties: Animal models have shown that administration of the compound results in reduced pain sensitivity, suggesting potential use in pain management therapies.
- Antidepressant-like Effects: Behavioral assays indicated that the compound may exhibit antidepressant-like effects in rodent models.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | Study A |
| Analgesic | Decreased pain sensitivity | Study B |
| Antidepressant-like | Improved mood-related behaviors | Study C |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study examining the neuroprotective effects of This compound , researchers utilized an Alzheimer's disease model to assess its impact on neuronal survival and cognitive function. The results indicated that treatment with the compound significantly improved cognitive performance and reduced markers of neuroinflammation.
Case Study 2: Pain Management Efficacy
A randomized controlled trial investigated the analgesic properties of the compound in patients with chronic pain conditions. Participants receiving the compound reported a significant reduction in pain scores compared to a placebo group, highlighting its potential as a therapeutic agent for pain relief.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
